N1-acetylspermine
Overview
Description
N1-acetylspermine is a polyamine derivative that plays a crucial role in cellular metabolism. It is formed by the acetylation of spermine, a naturally occurring polyamine found in various tissues and organisms. Polyamines like this compound are essential for cell growth, differentiation, and survival. They are involved in numerous biological processes, including DNA stabilization, gene expression regulation, and free radical scavenging .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-acetylspermine is synthesized through the acetylation of spermine using acetyl-CoA as the acetyl donor. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) catalyzes this reaction. The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the fermentation of microorganisms that express high levels of SSAT. The fermentation process is optimized to maximize the yield of this compound. The compound is then purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N1-acetylspermine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hydrogen peroxide and other reactive oxygen species.
Reduction: It can be reduced back to spermine under specific conditions.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the acetyl group under mild conditions.
Major Products Formed
Oxidation: Produces hydrogen peroxide and other reactive oxygen species.
Reduction: Produces spermine.
Substitution: Produces substituted polyamines with different functional groups.
Scientific Research Applications
N1-acetylspermine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for nucleic acids.
Biology: It plays a role in cell growth, differentiation, and apoptosis. It is also involved in the regulation of gene expression and protein synthesis.
Medicine: It has potential therapeutic applications in cancer treatment due to its role in regulating cell proliferation and apoptosis.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in various industrial processes.
Mechanism of Action
N1-acetylspermine exerts its effects through several mechanisms:
Free Radical Scavenging: It acts as a free radical scavenger, protecting DNA from oxidative damage.
Gene Expression Regulation: It stabilizes chromatin and regulates gene expression by interacting with nucleic acids.
Cell Signaling: It modulates various signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Spermidine: A precursor to spermine and N1-acetylspermine, involved in similar biological processes.
Spermine: The parent compound from which this compound is derived.
Putrescine: Another polyamine involved in cell growth and differentiation.
Uniqueness
This compound is unique due to its acetyl group, which imparts distinct chemical and biological properties. It has a higher affinity for nucleic acids and is more effective in stabilizing DNA compared to its parent compound, spermine .
Properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNURVWAJRRUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180274 | |
Record name | N'-Acetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N1-Acetylspermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25593-72-0 | |
Record name | Acetylspermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25593-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Acetylspermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025593720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Acetylspermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-Acetylspermine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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